molecular formula C11H11BrF3NO5 B3004797 3-Bromo-tyrosine,(mono)trifluoroacetatesalt CAS No. 2320428-62-2

3-Bromo-tyrosine,(mono)trifluoroacetatesalt

Cat. No.: B3004797
CAS No.: 2320428-62-2
M. Wt: 374.11
InChI Key: ZTELCZMTUMDSGB-FJXQXJEOSA-N
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Description

3-Bromotyrosine is a product of protein oxidation found after activation of eosinophils during an allergic response. It has been used as a marker of eosinophil peroxidase-induced protein oxidation in vitro and in vivo. In addition to its production in eosinophils, 3-bromotyrosine is found at 5-fold higher levels in peritoneal exudate from mice infected with K. pneumoniae compared with uninfected animals, suggesting neutrophils release higher levels of oxidized products during inflammation. In a human study, 3-bromotyrosine was increased 10-fold in allergen-challenged lung samples from subjects with allergen-induced asthma.

Scientific Research Applications

Biomimetic Synthesis of Marine Sponge Tyrosine Metabolites

3-Bromo-tyrosine plays a crucial role in the biomimetic synthesis of marine sponge tyrosine metabolites. Controlled bromination of aromatic rings and transformation into naturally occurring nitriles using trifluoroacetic acid in CP2Cl2 is a key process in this synthesis (Boehlow & Spilling, 1995).

Bromination of Aromatic Amino Acids

The compound is used in the bromination of unprotected aromatic amino acids, including tyrosine, with bromoisocyanuric acid mono sodium salt in aqueous solutions. This leads to the production of mono-brominated products in good yield (Yokoyama et al., 2006).

Synthesis of Tyrosine-Sulfate Containing Peptides

3-Bromo-tyrosine derivatives are used in the synthesis of tyrosine sulfate-containing peptides, utilizing trifluoroacetic acid stable groups for selective sulfation of tyrosine (Futaki et al., 1992).

Site-Selective Protein Modification

The compound is beneficial in site-selective protein modification involving tyrosine residues. Bioconjugation chemistry with reactive aryl diazonium salts via electrophilic aromatic substitution produces diazo compounds useful in scientific research (Leier et al., 2019).

Hydroxy- and Amino-Protection

3-Bromo-tyrosine, in combination with trifluoroacetic acid, is used for hydroxy- and amino-protection in peptide and protein research (Chauhan et al., 2009).

Mechanism of Action

Target of Action

The primary target of 3-Bromo-tyrosine (Mono)trifluoroacetate Salt is the eosinophils , a type of white blood cell that plays a crucial role in the body’s immune response . This compound is a product of protein oxidation found after the activation of eosinophils during an allergic response .

Mode of Action

3-Bromo-tyrosine interacts with its targets, the eosinophils, by inducing protein oxidation . This interaction results in the production of 3-Bromo-tyrosine, which is used as a marker of eosinophil peroxidase-induced protein oxidation both in vitro and in vivo .

Biochemical Pathways

The biochemical pathway affected by 3-Bromo-tyrosine involves the oxidation of proteins in eosinophils . This process leads to the production of 3-Bromo-tyrosine, which is found at higher levels in peritoneal exudate from mice infected with K. pneumoniae compared with uninfected animals . This suggests that neutrophils release higher levels of oxidized products during inflammation .

Pharmacokinetics

Its solubility in various solvents like dmf, dmso, ethanol, and pbs (ph 72) is well-documented , which can influence its bioavailability.

Result of Action

The molecular and cellular effects of 3-Bromo-tyrosine’s action involve the increased production of oxidized products during inflammation . In a human study, 3-Bromo-tyrosine was increased 10-fold in allergen-challenged lung samples from subjects with allergen-induced asthma .

Action Environment

The action of 3-Bromo-tyrosine can be influenced by various environmental factors. For instance, the presence of inflammation can lead to an increase in the levels of 3-Bromo-tyrosine . .

Safety and Hazards

The safety data sheet for related compounds suggests that they are highly flammable and can cause severe skin burns and eye damage . It is recommended to handle them with care, using protective gloves, clothing, and eye/face protection .

Future Directions

Research is ongoing to develop new therapeutic applications for compounds like 3-Bromo-tyrosine,(mono)trifluoroacetate salt. For example, macrocyclization strategies for cyclic peptides and peptidomimetics are being explored . Additionally, third-generation EGFR TKIs are being developed for the treatment of chronic myeloid leukemia .

Biochemical Analysis

Biochemical Properties

3-Bromo-tyrosine, (mono)trifluoroacetate salt interacts with various enzymes and proteins during biochemical reactions. It is involved in the oxidation of proteins, particularly during the activation of eosinophils . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

The effects of 3-Bromo-tyrosine, (mono)trifluoroacetate salt on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is found at higher levels in peritoneal exudate from mice infected with K. pneumoniae, suggesting neutrophils release higher levels of oxidized products during inflammation .

Molecular Mechanism

The molecular mechanism of action of 3-Bromo-tyrosine, (mono)trifluoroacetate salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the oxidative stress response in cells.

Properties

IUPAC Name

(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3.C2HF3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;3-2(4,5)1(6)7/h1-3,7,12H,4,11H2,(H,13,14);(H,6,7)/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTELCZMTUMDSGB-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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